molecular formula C19H17N3O2S B2449008 N-benzyl-6-oxo-2,3,4,6-tetrahydro-[1,3]thiazino[2,3-b]quinazoline-9-carboxamide CAS No. 1251703-82-8

N-benzyl-6-oxo-2,3,4,6-tetrahydro-[1,3]thiazino[2,3-b]quinazoline-9-carboxamide

Cat. No. B2449008
M. Wt: 351.42
InChI Key: VPPBPZJSWLFJSK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“N-benzyl-6-oxo-2,3,4,6-tetrahydro-[1,3]thiazino[2,3-b]quinazoline-9-carboxamide” is a compound that falls under the category of heterocyclic compounds . Heterocyclic compounds are widely used in the synthesis of various pharmaceuticals due to their broad range of chemical and biological properties .

Scientific Research Applications

Synthesis and Biological Activity

Quinazoline derivatives have been synthesized and evaluated for a range of biological activities. For example, novel quinazolinone and benzamide derivatives exhibit significant anticancer properties against certain cell lines, suggesting a potential pathway for the development of new anticancer agents (El-Hashash et al., 2018). Another study focused on synthesizing and testing quinazoline derivatives for antibacterial properties, finding some compounds with promising activity against specific bacterial strains (Palkar et al., 2017).

Antitumor and Antimicrobial Potentials

Compounds structurally related to N-benzyl-6-oxo-2,3,4,6-tetrahydro-[1,3]thiazino[2,3-b]quinazoline-9-carboxamide have been explored for their antitumor and antimicrobial activities. For instance, certain benzimidazole derivatives bearing acidic heterocycles have shown significant receptor antagonistic activities, indicating potential as therapeutic agents (Kohara et al., 1996). This suggests that quinazoline derivatives might also hold potential in modulating receptor activities beneficially.

Potential for Novel Drug Development

Research into quinazoline derivatives underscores their potential in developing novel drugs for treating various diseases. The synthesis and evaluation of these compounds for activities such as antihyperglycemic effects (Selvam & Palanirajan, 2011) further highlight the versatility of quinazoline derivatives in pharmaceutical research. Such studies imply that N-benzyl-6-oxo-2,3,4,6-tetrahydro-[1,3]thiazino[2,3-b]quinazoline-9-carboxamide could be a candidate for exploring similar pharmacological properties.

properties

IUPAC Name

N-benzyl-6-oxo-3,4-dihydro-2H-[1,3]thiazino[2,3-b]quinazoline-9-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O2S/c23-17(20-12-13-5-2-1-3-6-13)14-7-8-15-16(11-14)21-19-22(18(15)24)9-4-10-25-19/h1-3,5-8,11H,4,9-10,12H2,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPPBPZJSWLFJSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C(=O)C3=C(C=C(C=C3)C(=O)NCC4=CC=CC=C4)N=C2SC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-benzyl-6-oxo-2,3,4,6-tetrahydro-[1,3]thiazino[2,3-b]quinazoline-9-carboxamide

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